Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

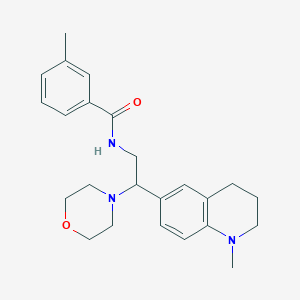

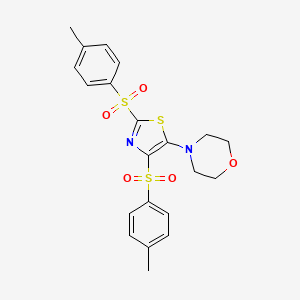

“Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate” is a chemical compound with the empirical formula C14H17NO3 . It has a molecular weight of 247.29 . The CAS number for this compound is 83621-33-4 .

Molecular Structure Analysis

The molecular structure of “Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate” is represented by the empirical formula C14H17NO3 . The average mass of the molecule is 247.290 Da and the monoisotopic mass is 247.120850 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate” are represented by its empirical formula C14H17NO3 . The average mass of the molecule is 247.290 Da and the monoisotopic mass is 247.120850 Da .科学的研究の応用

Catalysis and Synthetic Methodologies

Catalytic Activity in Metal-Organic Frameworks (MOFs)

A study highlighted the synthesis of a permanently microporous metal-organic framework (MOF) with Lewis acidic (porphyrin)Zn struts, which efficiently catalyzed acyl-transfer reactions, demonstrating the utility of MOFs in enhancing catalytic reactions by preconcentrating substrates within their pores (Shultz et al., 2009).

Benzylation Reactions

Research into secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate revealed an effective secondary-benzylation system, showcasing the utility of these metal triflates in promoting secondary benzylation of various nucleophiles, including aromatic compounds and amides (Noji et al., 2003).

Pharmaceutical Applications and Drug Synthesis

Prodrug Development for Neuropathic Pain

A study on the development of prodrugs for a hydroxamate-based inhibitor of glutamate carboxypeptidase II aimed to improve oral pharmacokinetics by masking the hydrophilic hydroxamate group. This approach led to significantly higher plasma levels of the drug when administered orally, demonstrating a promising avenue for enhancing drug bioavailability (Rais et al., 2017).

Mechanism-Based Inactivation of Zinc Proteases

The design and study of (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as a mechanism-based inactivator for carboxypeptidase A (CPA) provided insights into enzyme inactivation kinetics and the potential application of such inhibitors in the development of therapeutic agents targeting zinc proteases (Mobashery et al., 1990).

Safety and Hazards

“Benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate” has been classified as Aquatic Chronic 3 according to its hazard statements . The precautionary statements include P273 and P501 . It is recommended to avoid release to the environment and dispose of the contents/container in accordance with local regulations .

特性

IUPAC Name |

benzyl 4,4-difluoro-5-oxoazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO3/c15-14(16)7-9-17(8-6-12(14)18)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHMPOYCVFEVBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC(C1=O)(F)F)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Furylmethyl)[(2-methyl-5-nitrophenyl)sulfonyl]amine](/img/structure/B2945281.png)

![1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B2945282.png)

![4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2945289.png)

![Tert-butyl 2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate](/img/structure/B2945292.png)

![4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-(methylsulfanyl)-2-phenylpyrimidine](/img/structure/B2945296.png)

![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2945297.png)